molecular formula C12H16ClFN2O2 B592182 tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate CAS No. 1702683-46-2

tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate

Cat. No.: B592182
CAS No.: 1702683-46-2
M. Wt: 274.72
InChI Key: WSMHWEOIJZJOEN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C12H16ClFN2O2 It is a derivative of hydrazinecarboxylate and contains a tert-butyl group, a 5-chloro-2-fluorobenzyl group, and a hydrazinecarboxylate moiety

Scientific Research Applications

tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyl hydrazine intermediate: This step involves the reaction of 5-chloro-2-fluorobenzyl chloride with hydrazine hydrate under controlled conditions to form the benzyl hydrazine intermediate.

    Protection of the hydrazine group: The benzyl hydrazine intermediate is then reacted with tert-butyl chloroformate to protect the hydrazine group, resulting in the formation of this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-(5-chloro-2-fluorophenyl)hydrazinecarboxylate: This compound has a similar structure but lacks the benzyl group, which may result in different chemical and biological properties.

    tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxamide: This compound has an amide group instead of the carboxylate group, which may affect its reactivity and applications.

Properties

IUPAC Name

tert-butyl N-[(5-chloro-2-fluorophenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(13)4-5-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMHWEOIJZJOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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